molecular formula C16H20ClN3S B12339031 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride CAS No. 951131-10-5

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride

Cat. No.: B12339031
CAS No.: 951131-10-5
M. Wt: 321.9 g/mol
InChI Key: ZDZXXOJETOMNEI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine hydrochloride derives its systematic name from the phenothiazine core structure, a tricyclic system comprising two benzene rings fused to a central thiazine ring. The IUPAC nomenclature specifies substitution patterns at positions 3 and 7, where each amine group is dimethylated. The parent structure, 10H-phenothiazine, is numbered such that the sulfur atom occupies position 10, with the two benzene rings extending across positions 1–4 and 6–9. The substituents at positions 3 and 7 are N,N-dimethylamine groups, resulting in the prefix 3-N,3-N,7-N,7-N-tetramethyl. The suffix diamine denotes the presence of two amine groups, while hydrochloride indicates the compound exists as a salt with hydrochloric acid.

The structural representation can be visualized using the SMILES notation CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Cl, which highlights the dimethylamino groups at positions 3 and 7, the sulfur atom at position 10, and the chloride counterion. The planar phenothiazine core facilitates π-π stacking interactions, while the dimethylamino substituents enhance solubility in polar solvents.

Molecular Formula and Crystallographic Data

The molecular formula of the compound is C₁₆H₂₀ClN₃S , with a molecular weight of 321.9 g/mol . The hydrochloride salt formation introduces two chloride ions per molecule, as indicated by the stoichiometric ratio (1:2) in the chemical name. While crystallographic data for this specific derivative are not extensively reported in publicly available literature, analogous phenothiazine derivatives typically exhibit monoclinic or triclinic crystal systems due to the planar aromatic core and intermolecular hydrogen bonding involving the amine groups.

Property Value
Molecular Formula C₁₆H₂₀ClN₃S
Molecular Weight 321.9 g/mol
Parent Compound Hydromethylthionine
Stoichiometry (Salt) 1:2 (base:HCl)

The absence of detailed crystallographic parameters in current databases suggests opportunities for further structural characterization studies.

Tautomeric Forms and Protonation States in Hydrochloride Salt Formation

The phenothiazine core inherently exhibits tautomerism, where the hydrogen atom at position 10 can migrate between nitrogen and sulfur atoms, stabilizing the 10H or 9H tautomers. However, in 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine hydrochloride , the substitution of dimethylamino groups at positions 3 and 7 restricts tautomeric shifts, locking the structure into the 10H configuration.

In the hydrochloride salt, protonation occurs at the tertiary amine groups. Each dimethylamino group accepts a proton from hydrochloric acid, forming a dicationic species balanced by two chloride anions. This protonation enhances the compound’s aqueous solubility compared to the free base. The electronic effects of the dimethyl substituents further stabilize the protonated state through inductive electron donation, reducing the basicity of the amine groups relative to primary or secondary amines.

The protonation equilibrium can be summarized as:
$$ \text{C}{16}\text{H}{18}\text{N}{3}\text{S} + 2\text{HCl} \rightarrow \text{C}{16}\text{H}{20}\text{Cl}{2}\text{N}_{3}\text{S} $$
This stoichiometry aligns with the molecular formula C₁₆H₂₀ClN₃S , accounting for the two chloride ions.

Properties

CAS No.

951131-10-5

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

IUPAC Name

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride

InChI

InChI=1S/C16H19N3S.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10,17H,1-4H3;1H

InChI Key

ZDZXXOJETOMNEI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Nitration-Reduction-Alkylation Sequence

This method, detailed in patents, begins with 10H-phenothiazine as the starting material. The synthesis proceeds through nitration, nitro group reduction, amine substitution, and final salt formation.

Nitration

Phenothiazine is nitrated at the 3- and 7-positions using sodium nitrite in acetic acid and chloroform, yielding 3,7-dinitro-10H-phenothiazine (DNP). This step introduces nitro groups ortho to the sulfur atom, directing subsequent substitutions.

Nitro Reduction

The nitro groups are reduced to amino groups using tin(II) chloride in ethanol under reflux. This generates 3,7-diamino-10H-phenothiazine (DAPTZ), a critical intermediate. Alternative reducing agents, such as catalytic hydrogenation with palladium on carbon , are also effective.

Amine Alkylation

The primary amino groups are alkylated using methyl iodide in dimethyl sulfoxide (DMSO) with tetra-n-butylammonium bromide as a phase-transfer catalyst. This step selectively substitutes the amino groups with methyl moieties, forming the tetramethyl derivative.

Salt Formation

The free base is treated with concentrated hydrochloric acid to yield the hydrochloride salt. Crystallization from ethanol or water-ethanol mixtures achieves purities exceeding 95%.

Key Data:

Step Reagents/Conditions Yield Purity
Nitration NaNO₂, CH₃COOH, CHCl₃, 0–5°C 85% 90%
Reduction SnCl₂, EtOH, reflux 78% 88%
Alkylation CH₃I, NaOH, DMSO, 50°C 65% 92%
Salt Formation HCl, EtOH/H₂O 90% 98%

Reductive Amination Approach

A second method, highlighted in patents, avoids nitro intermediates by employing reductive amination on an unsubstituted diamine precursor.

Starting Material Preparation

3,7-Diamino-10H-phenothiazine (DAPTZ) is synthesized via cross-coupling of halogenated anilines followed by sulfur insertion.

Selective Alkylation

DAPTZ undergoes reductive amination with formaldehyde or acetone in the presence of sodium cyanoborohydride or sodium dithionite . This step selectively alkylates the 3- and 7-amino groups without affecting the 10-position bridging amine.

Salt Formation

The product is treated with HCl gas in anhydrous ethanol, yielding the hydrochloride salt with >99% purity after recrystallization.

Advantages Over Traditional Methods:

  • Avoids chromium-based oxidants, reducing toxicity.
  • Higher selectivity for 3,7-positions (≥95% regioselectivity).

Optimization of Reaction Conditions

Solvent Systems

  • Nitration : Chloroform/acetic acid (1:1) minimizes side reactions.
  • Alkylation : DMSO enhances solubility of methyl iodide, improving reaction kinetics.
  • Reductive Amination : Ethanol/water (9:1) balances reactivity and solubility.

Temperature Control

  • Nitration at 0–5°C prevents over-nitration.
  • Alkylation at 50°C optimizes substitution rates without degrading the phenothiazine core.

Catalysts

  • Tetra-n-butylammonium bromide accelerates alkylation by facilitating phase transfer.
  • Palladium on carbon (5% w/w) enables efficient nitro reduction under mild hydrogen pressure.

Characterization and Purity Assessment

Spectroscopic Analysis

  • UV-Vis Spectroscopy : Aqueous solutions show λmax at 605–660 nm, confirming conjugation.
  • ¹H NMR : Methyl groups resonate at δ 2.8–3.1 ppm (singlet, 12H).

Crystallography

Single-crystal X-ray diffraction of the hydrochloride salt reveals a triclinic lattice with hydrogen bromide counterions (Figure 4 in). The phenothiazine core adopts a butterfly conformation, stabilizing the crystal structure.

Purity Standards

  • HPLC : ≥98% purity with acetonitrile/water (70:30) mobile phase.
  • Elemental Analysis : C: 54.3%, H: 5.8%, N: 13.2%, S: 9.7% (theoretical for C₁₈H₂₃N₃S·HCl).

Comparative Analysis of Methods

Parameter Nitration-Reduction-Alkylation Reductive Amination
Steps 4 3
Overall Yield 48% 55%
Selectivity 90% 95%
Chromium Use Yes (historical methods) No
Scalability Moderate High

Industrial-Scale Considerations

Cost Efficiency

  • Methyl iodide is cost-prohibitive at scale; alternatives like dimethyl sulfate are explored.
  • Reductive amination reduces waste, aligning with green chemistry principles.

Emerging Innovations

Flow Chemistry

Continuous-flow systems enhance nitro reduction efficiency, achieving 90% yield in 2 hours vs. 8 hours batch.

Biocatalytic Approaches

Preliminary studies use aminotransferases to catalyze methyl group transfer, though yields remain low (30%).

Chemical Reactions Analysis

Types of Reactions

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the phenothiazine core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted phenothiazine derivatives with various alkyl or acyl groups.

Scientific Research Applications

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;hydrochloride involves:

    Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.

    Pathways: It affects various biochemical pathways, including those involved in neurotransmission and cellular signaling.

    Effects: The compound’s effects are mediated through its binding to target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Phenothiazines are a diverse class of heterocyclic compounds with broad pharmacological applications. Below is a detailed comparison of TRx0237 with structurally and functionally related compounds:

Structural Comparison
Compound Name Core Structure Modifications Key Functional Groups
TRx0237 10H-phenothiazine with tetramethyl amino groups at positions 3 and 7 –N(CH₃)₂ at C3 and C7
Chlorpromazine () 10H-phenothiazine with a chlorophenyl group at C2 and a dimethylaminopropyl chain at N10 –Cl at C2, –(CH₂)₃N(CH₃)₂ at N10
Ethopropazine () 10H-phenothiazine with a diethylaminoethyl chain at N10 –(CH₂)₂N(C₂H₅)₂ at N10
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () 10H-phenothiazine with a 4-nitrophenyl ethynyl group at N10 –C≡C–C₆H₄–NO₂ at N10
10-Ethyl-N³,N³,N⁷,N⁷-tetramethyl derivative () 10H-phenothiazine with ethyl at N10 and tetramethyl amino groups at C3 and C7 –C₂H₅ at N10, –N(CH₃)₂ at C3 and C7

Key Insights :

  • TRx0237’s tetramethylamino groups enhance its ability to cross the blood-brain barrier (critical for neurodegenerative applications) compared to bulkier substituents in Chlorpromazine or Ethopropazine .
Mechanistic and Functional Comparison
Compound Name Primary Mechanism of Action Key Applications Clinical Stage/Approval Status
TRx0237 Tau protein degradation via lysosomal/proteasomal pathways Alzheimer’s disease, frontotemporal dementia, HGSOC Phase III (AD)
Chlorpromazine Dopamine D₂ receptor antagonism Schizophrenia, psychosis FDA-approved since 1950s
Ethopropazine Acetylcholinesterase inhibition Parkinson’s disease, motion sickness FDA-approved
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Photodynamic/electronic applications (research stage) Organic electronics, sensors Preclinical

Key Insights :

  • TRx0237’s tau-targeting mechanism is unique among phenothiazines, which are traditionally used for psychiatric or antiemetic purposes .

Key Insights :

  • TRx0237’s methyl groups improve metabolic stability compared to Ethopropazine’s diethylamino chain, which undergoes faster hepatic clearance .

Biological Activity

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine; hydrochloride (commonly referred to as TMPT) is a synthetic compound belonging to the phenothiazine family. This compound has garnered attention due to its diverse biological activities, including its potential therapeutic applications in various medical fields. This article aims to provide a comprehensive overview of the biological activity of TMPT, supported by relevant data tables, case studies, and research findings.

TMPT is characterized by its complex molecular structure and specific physicochemical properties. The molecular formula is C18H27N3O6S3C_{18}H_{27}N_3O_6S_3 with a molecular weight of approximately 477.62 g/mol. It is soluble in water and exhibits varying stability under different environmental conditions.

PropertyValue
Molecular FormulaC₁₈H₂₇N₃O₆S₃
Molecular Weight477.62 g/mol
SolubilityWater-soluble
Storage ConditionsInert atmosphere, 2-8°C

Antimicrobial Properties

TMPT has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. A study conducted by Zhang et al. (2023) reported that TMPT exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Antioxidant Activity

The antioxidant potential of TMPT has been evaluated through various assays. For instance, in vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay revealed that TMPT scavenged free radicals effectively, with an IC50 value of 25 µg/mL. This antioxidant property suggests potential applications in preventing oxidative stress-related diseases.

Neuroprotective Effects

TMPT has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. In a study by Lee et al. (2022), TMPT was found to reduce amyloid-beta accumulation in neuronal cells and improve cognitive function in animal models.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of TMPT against clinical isolates.
    • Method : Disk diffusion method was employed to assess the effectiveness against various bacterial strains.
    • Results : TMPT showed substantial inhibition zones ranging from 15 mm to 25 mm depending on the bacterial strain.
  • Case Study on Neuroprotection :
    • Objective : To investigate the neuroprotective effects of TMPT in an Alzheimer’s disease model.
    • Method : Mice were treated with TMPT before being subjected to amyloid-beta injections.
    • Results : Treated mice exhibited significantly improved memory retention compared to control groups, indicating potential therapeutic benefits for Alzheimer’s patients.

Research Findings

Recent studies have expanded the understanding of TMPT's biological activities:

  • Anticancer Activity : Preliminary findings suggest that TMPT may inhibit cancer cell proliferation in vitro. A study indicated that it reduced cell viability in breast cancer cell lines by inducing apoptosis at concentrations above 50 µM.
  • Toxicological Profile : Toxicity studies have shown that while TMPT exhibits beneficial biological activities, it also has a defined toxicological profile at high doses. The compound was classified as having moderate toxicity based on animal studies.

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